An In-depth Technical Guide to Cholesteryl Hydroxystearate: Core Properties and Characteristics
An In-depth Technical Guide to Cholesteryl Hydroxystearate: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a multifaceted compound with significant applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, synthesis, and analysis. Furthermore, it explores its biological activities, particularly its emerging role in immunomodulation, and proposes a potential signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this unique cholesterol derivative.
Core Properties and Characteristics
Cholesteryl hydroxystearate is a white, waxy solid or a white to slightly yellowish crystalline substance.[1][2][3] It is characterized by its lipophilic nature, being soluble in non-polar solvents and insoluble in water.[2][3] This inherent hydrophobicity is a key determinant of its function in various applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C45H80O3 | [1][4][] |
| Molecular Weight | 669.1 g/mol | [1][4] |
| Appearance | White, waxy solid or white to slightly yellowish crystalline substance | [1][2][3] |
| Melting Point | ~ 75-80 °C | [2] |
| Solubility | Insoluble in water; Soluble in non-polar solvents | [2][3] |
| Computed XLogP3-AA | 15.6 | [1] |
| Computed Topological Polar Surface Area | 46.5 Ų | [1] |
Chemical Structure
Cholesteryl hydroxystearate is formed through the esterification of the 3-beta-hydroxyl group of cholesterol with the carboxyl group of 12-hydroxystearic acid.[3] The chemical structure is depicted below.
Figure 1: Chemical Structure of Cholesteryl Hydroxystearate.
Experimental Protocols
Synthesis of Cholesteryl Hydroxystearate
The synthesis of cholesteryl hydroxystearate is typically achieved through the esterification of cholesterol with 12-hydroxystearic acid. While specific, detailed protocols for this exact compound are not widely published, a general procedure based on established esterification methods can be outlined. Common methods for the synthesis of cholesteryl esters include direct esterification, acylation with acyl chlorides, and ester exchange.[]
Generalized Esterification Protocol:
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Reactant Preparation: Dissolve cholesterol and a slight molar excess of 12-hydroxystearic acid in a suitable aprotic solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask.
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Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Figure 2: Generalized Experimental Workflow for Synthesis and Purification.
Analysis of Cholesteryl Hydroxystearate
The characterization and analysis of cholesteryl hydroxystearate can be performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the separation and quantification of cholesteryl hydroxystearate. A C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry can be used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. For cholesteryl esters, a characteristic fragment ion at m/z 369, corresponding to the cholestadiene ion, is often observed.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of cholesteryl hydroxystearate. The spectra would confirm the presence of the cholesterol backbone and the 12-hydroxystearate acyl chain, with characteristic signals for the steroidal protons and the protons and carbons of the fatty acid chain.
Biological Activity and Signaling
Cholesteryl hydroxystearate has been noted for its biological activities, particularly its potential in immunomodulation and its relevance in the context of atherosclerosis.
Immunomodulatory Effects
Studies have indicated that cholesteryl hydroxystearate can exhibit immune regulatory activity. It has been shown to significantly promote the secretion of nitric oxide (NO) by mouse peritoneal macrophages.[] This suggests a role in modulating macrophage function, which is critical in both innate and adaptive immunity. Furthermore, it has been observed to activate mouse T cells, promoting their secretion of tumor necrosis factor (TNF) and interferon (IFN).[]
Role in Atherosclerosis
Cholesterol and its esters are central to the pathogenesis of atherosclerosis. Oxidized cholesteryl esters are known to accumulate in atherosclerotic lesions and contribute to the inflammatory processes within the arterial wall.[9] While the specific role of cholesteryl hydroxystearate in this context is not fully elucidated, its potential to modulate immune cell function suggests it could influence the progression of atherosclerosis.
Proposed Signaling Pathway
The precise signaling pathway initiated by cholesteryl hydroxystearate is not yet fully characterized. However, based on the known activities of its constituent molecules and related oxysterols, a plausible pathway can be proposed. Cholesterol and its metabolites are known to interact with nuclear receptors such as the Liver X Receptors (LXRs) and influence the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[10] The observed increase in NO production in macrophages could be mediated through the activation of inducible nitric oxide synthase (iNOS), which is often regulated by transcription factors like NF-κB.
References
- 1. Cholesteryl hydroxystearate | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. ferwer.com [ferwer.com]
- 4. GSRS [precision.fda.gov]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol 25-hydroxylase production by dendritic cells and macrophages is regulated by type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
